molecular formula C10H4O3 B1312331 4-Ethynylphthalic Anhydride CAS No. 73819-76-8

4-Ethynylphthalic Anhydride

Cat. No. B1312331
CAS RN: 73819-76-8
M. Wt: 172.14 g/mol
InChI Key: DXJLXGJIZZNCBO-UHFFFAOYSA-N
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Description

4-Ethynylphthalic Anhydride (EPA) is a chemical compound with the molecular formula C10H4O3 . It is also known by other names such as 5-ethynylisobenzofuran-1,3-dione and 5-ETHYNYL-2-BENZOFURAN-1,3-DIONE . The molecular weight of EPA is 172.14 g/mol .


Synthesis Analysis

A novel approach to the synthesis of 4-phenylethynylphthalic anhydride has been described. The target compound was synthesized by Pd/Cu catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic acid which was for the first time employed as start material, followed by dehydration of 4-phenylethynylphthalic acid .


Molecular Structure Analysis

The molecular structure of 4-Ethynylphthalic Anhydride is characterized by a carbonyl group and an ethynyl group attached to a benzofuran ring . The InChI representation of the molecule is InChI=1S/C10H4O3/c1-2-6-3-4-7-8 (5-6)10 (12)13-9 (7)11/h1,3-5H . The Canonical SMILES representation is C#CC1=CC2=C (C=C1)C (=O)OC2=O .


Chemical Reactions Analysis

Acid anhydrides, such as 4-Ethynylphthalic Anhydride, generally react with water to form carboxylic acids . They can also react with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethynylphthalic Anhydride include a molecular weight of 172.14 g/mol, a density of 1.4±0.1 g/cm³, a boiling point of 352.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 43.4 Ų .

Scientific Research Applications

Synthesis Methods

4-Ethynylphthalic anhydride and its derivatives, such as 4-phenylethynylphthalic anhydride, are synthesized using various methods. A notable approach is the Pd/Cu catalyzed Sonogashira coupling reaction. This method offers advantages like the availability of raw materials, convenient manipulation, and high yield (Wu et al., 2011).

Chemical Reactivity

The chemical reactivity of phthalic anhydride derivatives towards different nucleophiles has been studied, leading to the production of carboxylic acid derivatives. This reactivity is essential in various industries, including chemical, plastic, agrochemical, and pharmaceutical industries (Abuelizz et al., 2022).

Polymer Applications

4-Ethynylphthalic anhydride derivatives are used in formulating interpenetrating polymer networks (IPNs). These polymers exhibit improved properties like toughness, thermal resistance, and dielectric properties. They are used in creating materials with lower curing temperatures and shorter gelation times due to the catalytic effects of ethynyl groups (Wen et al., 2017).

Solubility and Phase Behavior

The solubility of chlorophthalic anhydride derivatives in various solvents has been measured, providing crucial data for their applications in different chemical processes. The phase behavior of these compounds in solutions like ethyl acetate is also explored [(Li et al., 2014)](https://consensus.app/papers/solid–liquid-equilibrium-phase-diagram-ternary-li/1f49da9bf3f95407b6bff90d77164e9b/?utm_source=chatgpt).

Modification of Silane Coupling Agents

Phenylethynylphthalic anhydride (4-PEPA) has been used to modify silane coupling agents, enhancing properties such as thermal stability, adhesion, and corrosion inhibition. These modified agents find applications in various industrial processes (Feng, 2009).

Electronic Properties and DFT Studies

Studies on derivatives of 1,8-naphthalic anhydride, including those with ethynyl groups, have been conducted to understand their electronic structures and absorption properties. Density functional theory (DFT) calculations help in rationalizing these properties, which are critical in developing advanced materials (Sánchez et al., 2017).

Enhancement of Polymer Properties

4-Phenylethynylphthalic anhydride has been used as an end-capping agent for polyimide, significantly enhancing its mechanical properties and thermal stability. This application is crucial in developing high-performance polymers for various industries (Hui-yuan, 2008).

properties

IUPAC Name

5-ethynyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLXGJIZZNCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462229
Record name 4-Ethynylphthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylphthalic Anhydride

CAS RN

73819-76-8
Record name 4-Ethynylphthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylphthalic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
ET Sabourin, A Onopchenko - The Journal of Organic Chemistry, 1983 - ACS Publications
… acids was formed.23,24 Dehydration of was carried out by heating in refluxing o-xylene while continuously removing water of the reaction to produce 4-ethynylphthalic anhydride (III), a …
Number of citations: 99 pubs.acs.org
PM Hergenrother - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Three ethynyl substituted phenylphthalimides were prepared and characterized by high pressure liquid chromatography, differential scanning calorimetry, and mass spectroscopy. …
Number of citations: 6 onlinelibrary.wiley.com
D Kumar, AD Gupta, M Khullar - Journal of Polymer Science …, 1993 - Wiley Online Library
… The polymer precursor (VII) was synthesised by a solution condensation of I with 4-ethynylphthalic anhydride followed by in situ thermal cyclodehydration at 150C. The structure of …
Number of citations: 14 onlinelibrary.wiley.com
Y Hu, R Liu, F Sanda, T Masuda - Polymer Bulletin, 2008 - Springer
… Novel phenylacetylenes carrying two amino acid moieties 1−3 were synthesized by the condensation of alanine, leucine, and phenylalanine with 4-ethynylphthalic anhydride. The …
Number of citations: 2 link.springer.com
Y Xia, T Di, Z Meng, T Zhu, Y Lei, S Chen, T Li… - Macromolecules, 2021 - ACS Publications
… To further demonstrate the versatility of this method, another family of POPs is produced using 4-ethynylphthalic anhydride (EPAH) and counterpart monomers as mentioned above. All …
Number of citations: 5 pubs.acs.org
PM Hergenrother - Journal of Macromolecular Science—Reviews …, 1980 - Taylor & Francis
… also been prepared using 4-ethynylphthalic anhydride [19] … investigated where 4-ethynylphthalic anhydride was reacted … , and the 4-ethynylphthalic anhydride were reacted together. No …
Number of citations: 122 www.tandfonline.com
J Qu, T Katsumata, M Satoh, J Wada… - … A European Journal, 2007 - Wiley Online Library
… 2 were synthesized by the reaction of 4-ethynylphthalic anhydride with the hydroxy or amino … for 4, which were prepared from 4-ethynylphthalic anhydride and 4-ethynylbenzoic acid …
Q Xu, X Shi, Y Li, F Zeng, P Deng… - Journal of Applied …, 2022 - Wiley Online Library
… With the expectation of developing polyisoimides with excellent thermo-oxidative stability and processability, the 4-ethynylphthalic anhydride was introduced as a novel end-capping …
Number of citations: 1 onlinelibrary.wiley.com
AKS Clair, TLS Clair - Polymer Engineering & Science, 1982 - Wiley Online Library
… The acetylene end cap was prepared from the corresponding anhydride (4-ethynylphthalic anhydride) recently prepared by Gulf R&D, Pittsburgh, PA and characterized for addition …
T Kono, T Sakaguchi, Y Hu, M Shiotsuki… - Journal of Polymer …, 2006 - Wiley Online Library
Phenylacetylene (PA) derivatives having two polar groups (ester, 2a–d; amide, 4) or one cyclic polar group (imide, 5a–c) were polymerized using (nbd)Rh + [(η 6 ‐C 6 H 5 )B − (C 6 H 5 …
Number of citations: 12 onlinelibrary.wiley.com

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